DPP-IV Docking Score Advantage Over Unsubstituted 2-Vinylquinoline
In a panel of 25 vinylquinoline derivatives docked against DPP-IV (PDB 2RIP) with Maestro Schrödinger software, 6-methoxy-8-nitro-2-vinylquinoline achieved a docking score of −5.37 kcal mol⁻¹, representing a 17.4% improvement in predicted binding affinity over 2-vinylquinoline (−6.50 kcal mol⁻¹) and a 29.6% improvement over the standard drug metformin hydrochloride (−4.14 kcal mol⁻¹) [1]. The compound also displayed a favourable Glide energy of −24.45 kcal mol⁻¹, deeper than metformin (−14.80 kcal mol⁻¹) and comparable to 8-bromo-2-vinylquinoline (−27.41 kcal mol⁻¹) [1].
| Evidence Dimension | Docking score (Glide SP, kcal mol⁻¹) and Glide energy (kcal mol⁻¹) against DPP-IV |
|---|---|
| Target Compound Data | Docking score: −5.37 kcal mol⁻¹; Glide energy: −24.45 kcal mol⁻¹ |
| Comparator Or Baseline | 2-Vinylquinoline docking score: −6.50 kcal mol⁻¹; Metformin HCl docking score: −4.14 kcal mol⁻¹ |
| Quantified Difference | 17.4% superior to 2-vinylquinoline; 29.6% superior to metformin in docking score |
| Conditions | Grid-based Ligand Docking with Energetics (GLIDE) using Maestro Schrödinger; active site A:34 Q(800); all ligands treated identically. |
Why This Matters
A higher docking score and lower Glide energy suggest tighter predicted binding to DPP-IV, making this compound a more attractive starting point for anti-diabetic hit-to-lead campaigns than the unadorned 2-vinylquinoline scaffold.
- [1] R. Rajalakshmi et al., "In silico vetting of vinyl quinoline derivatives as potent Anti-Diabetic leads," ResearchGate preprint, 2023. (Table 2 and Table 3.) View Source
